5-(2-Bromo-5-methoxyphenyl)isoxazol-3-amine
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Overview
Description
5-(2-Bromo-5-methoxyphenyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Preparation Methods
The synthesis of 5-(2-Bromo-5-methoxyphenyl)isoxazol-3-amine typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot reaction . Industrial production methods may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
5-(2-Bromo-5-methoxyphenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-Bromo-5-methoxyphenyl)isoxazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic strategies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, and infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 5-(2-Bromo-5-methoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, including enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
5-(2-Bromo-5-methoxyphenyl)isoxazol-3-amine can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABA_A receptor agonist.
Ibotenic acid: A neurotoxin that acts as a glutamate receptor agonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-(2-bromo-5-methoxyphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-6-2-3-8(11)7(4-6)9-5-10(12)13-15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
DXTJNSHLFCUEBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=CC(=NO2)N |
Origin of Product |
United States |
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